molecular formula C21H19N3OS2 B289997 9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Cat. No.: B289997
M. Wt: 393.5 g/mol
InChI Key: VDQFRMIWPHNUIQ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrimido-thieno-quinoline core fused with a phenyl ether group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include ortho esters, hydrazinyl compounds, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ether or quinoline core .

Scientific Research Applications

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is unique due to its fused pyrimido-thieno-quinoline core and the presence of both methylsulfanyl and phenyl ether groups. This unique structure contributes to its diverse chemical reactivity and potential pharmacological applications .

Properties

Molecular Formula

C21H19N3OS2

Molecular Weight

393.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C21H19N3OS2/c1-25-13-9-7-12(8-10-13)16-14-5-3-4-6-15(14)24-20-17(16)18-19(27-20)21(26-2)23-11-22-18/h7-11H,3-6H2,1-2H3

InChI Key

VDQFRMIWPHNUIQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5

Origin of Product

United States

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